molecular formula C16H19N7O2S B6417047 3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 685860-42-8

3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6417047
CAS No.: 685860-42-8
M. Wt: 373.4 g/mol
InChI Key: CSCANSOYCCDCRA-UHFFFAOYSA-N
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Description

3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, pyrimidine thiols, and pyrrolidine. Common synthetic routes may involve:

    Alkylation: Introduction of the methyl group at the 3-position of the purine ring.

    Thioether Formation: Reaction of the pyrimidine thiol with an appropriate alkyl halide to form the thioether linkage.

    N-Alkylation: Introduction of the pyrrolidinyl group at the 8-position of the purine ring.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the purine and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

IUPAC Name

3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2S/c1-21-12-11(13(24)20-16(21)25)23(15(19-12)22-7-2-3-8-22)9-10-26-14-17-5-4-6-18-14/h4-6H,2-3,7-10H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCANSOYCCDCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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